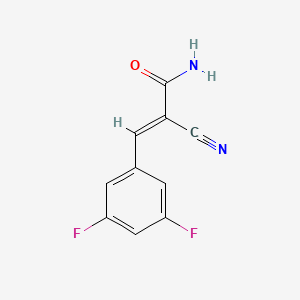![molecular formula C18H12FN3O3S B2808530 3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one CAS No. 326913-81-9](/img/structure/B2808530.png)
3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one is a complex organic compound that integrates multiple functional groups, including a fluoroanilino group, a thiadiazole ring, and a methoxychromenone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.
Introduction of the Fluoroanilino Group: The fluoroanilino group is introduced via a nucleophilic substitution reaction, where 2-fluoroaniline reacts with the thiadiazole intermediate.
Coupling with Chromenone: The final step involves coupling the thiadiazole intermediate with 8-methoxychromen-2-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro group in the thiadiazole ring, converting it to an amino group.
Substitution: The fluoroanilino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino-substituted thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cell proliferation.
Biological Studies: The compound is used in studies related to its antifungal and antibacterial properties.
Chemical Biology: It serves as a probe to study the interaction of small molecules with biological macromolecules.
Industrial Applications: Potential use as a precursor in the synthesis of more complex organic molecules with desired biological activities.
作用机制
The mechanism of action of 3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity.
DNA Intercalation: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 3-[5-(2-Chloroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one
- 3-[5-(2-Bromoanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one
- 3-[5-(2-Methylanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one
Uniqueness
3-[5-(2-Fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one is unique due to the presence of the fluoroanilino group, which enhances its biological activity by facilitating better interaction with biological targets. The fluorine atom can increase the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
属性
IUPAC Name |
3-[5-(2-fluoroanilino)-1,3,4-thiadiazol-2-yl]-8-methoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3S/c1-24-14-8-4-5-10-9-11(17(23)25-15(10)14)16-21-22-18(26-16)20-13-7-3-2-6-12(13)19/h2-9H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFMJLSKBRODRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NN=C(S3)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,5-difluorophenyl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2808447.png)
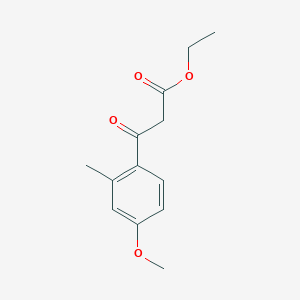
![N-[4-(2-phenylmorpholin-4-yl)butyl]naphthalene-2-sulfonamide](/img/structure/B2808453.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2808455.png)
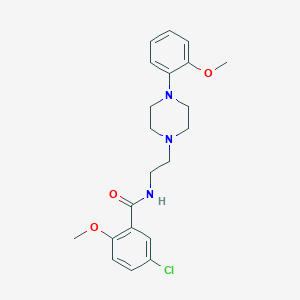
![2,2,2-trifluoro-N-[4-methoxy-2-(4-methoxyphenyl)quinolin-6-yl]acetamide](/img/structure/B2808458.png)
![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl}methyl)-2-methoxybenzamide](/img/structure/B2808460.png)
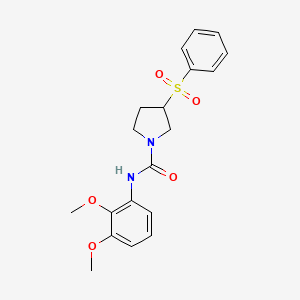
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2808462.png)
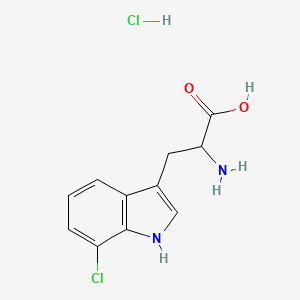
![N-cyclopropyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2808466.png)
![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2808468.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)
